4-chloro-N-(2-methylbutan-2-yl)benzamide
Description
4-Chloro-N-(2-methylbutan-2-yl)benzamide is a benzamide derivative featuring a chloro-substituted benzoyl group and a branched 2-methylbutan-2-yl amine moiety. Benzamides are widely studied for their roles in pharmaceuticals, materials science, and organic synthesis, with substituents critically influencing reactivity, stability, and biological activity .
Properties
Molecular Formula |
C12H16ClNO |
|---|---|
Molecular Weight |
225.71 g/mol |
IUPAC Name |
4-chloro-N-(2-methylbutan-2-yl)benzamide |
InChI |
InChI=1S/C12H16ClNO/c1-4-12(2,3)14-11(15)9-5-7-10(13)8-6-9/h5-8H,4H2,1-3H3,(H,14,15) |
InChI Key |
HKORKIJKQBZEPM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N~1~-(tert-pentyl)benzamide typically involves the reaction of 4-chlorobenzoic acid with tert-pentylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:
Starting Materials: 4-chlorobenzoic acid and tert-pentylamine.
Reaction Conditions: The reaction can be carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl~2~) or using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane (DCM).
Procedure: The 4-chlorobenzoic acid is first converted to its acyl chloride derivative using thionyl chloride. This intermediate is then reacted with tert-pentylamine to yield 4-chloro-N~1~-(tert-pentyl)benzamide.
Industrial Production Methods
In an industrial setting, the production of 4-chloro-N~1~-(tert-pentyl)benzamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N~1~-(tert-pentyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH~4~). Conversely, the compound can undergo oxidation under specific conditions to form corresponding carboxylic acids or other derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 4-chlorobenzoic acid and tert-pentylamine.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH~4~) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO~4~) in acidic medium.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution: Various substituted benzamides.
Reduction: 4-chloro-N~1~-(tert-pentyl)aniline.
Oxidation: 4-chlorobenzoic acid.
Hydrolysis: 4-chlorobenzoic acid and tert-pentylamine.
Scientific Research Applications
4-Chloro-N~1~-(tert-pentyl)benzamide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Material Science: It is employed in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-chloro-N~1~-(tert-pentyl)benzamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The presence of the chloro group and the tert-pentyl group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations and Structural Features
The 2-methylbutan-2-yl group in the target compound distinguishes it from analogs with alternative substituents. Key comparisons include:
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., trichloroethyl in ) increase electrophilicity, whereas electron-donating groups (e.g., hydroxypropan-2-yl in ) enhance hydrogen bonding .
- Pharmacological Relevance : Complex substituents (e.g., pyridylsulfonyl in GSK3787) enable target specificity, suggesting the target compound’s simpler structure may lack such precision .
Physicochemical Properties
While direct data are sparse, inferences can be drawn from analogs:
| Property | 4-Chloro-N-(2-methylbutan-2-yl)benzamide | 4-Chloro-N-(naphthalen-2-yl)benzamide | 4-Chloro-N-(4-iodophenyl)benzamide |
|---|---|---|---|
| Molecular Weight | ~240–250 g/mol (estimated) | 281.74 g/mol | 357.58 g/mol |
| Lipophilicity (LogP) | Moderate (branched alkyl chain) | High (naphthyl group) | Moderate (iodo group) |
| Solubility | Low in water | Very low | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
